molecular formula C19H23N5O B2693435 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide CAS No. 2034258-38-1

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2693435
CAS No.: 2034258-38-1
M. Wt: 337.427
InChI Key: HBVLLAPCLQMKMX-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinazoline ring, a piperidine ring, and a pyridine ring, making it a molecule of significant interest in medicinal chemistry and pharmacology.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings

Safety and Hazards

The safety and hazards associated with “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and development of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediatesThe final step involves the coupling of the quinazoline-piperidine intermediate with pyridine-3-carboxylic acid under amide bond-forming conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazoline ring, converting it to a dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of substrates and thereby disrupting cell signaling pathways .

Comparison with Similar Compounds

  • N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)-4-piperidinyl]-2,1,3-benzothiadiazole-5-carboxamide
  • N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide

Comparison: Compared to similar compounds, N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide exhibits unique properties due to the presence of the pyridine ring, which can enhance its binding affinity to certain molecular targets. Additionally, the combination of the quinazoline and piperidine rings provides a versatile scaffold for further functionalization and optimization in drug development .

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(14-4-3-9-20-12-14)23-15-7-10-24(11-8-15)18-16-5-1-2-6-17(16)21-13-22-18/h3-4,9,12-13,15H,1-2,5-8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVLLAPCLQMKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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